Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate
Description
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate is a synthetic quaternary ammonium compound characterized by a complex structure integrating multiple functional groups. Key features include:
- 1,2,4-Thiadiazole ring: A heterocyclic moiety associated with antimicrobial and anti-inflammatory bioactivities.
- Quaternary ammonium cation: Enhances water solubility and may confer surfactant or membrane-disruptive properties.
- Hydrogen sulphate counterion: Improves stability and ionic solubility in aqueous environments .
Synthetic analogs like this are often engineered to optimize stability and potency compared to natural products .
Properties
CAS No. |
85187-93-5 |
|---|---|
Molecular Formula |
C28H34N6O4S2 |
Molecular Weight |
582.7 g/mol |
IUPAC Name |
benzyl-[2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl]-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C28H33N6S.H2O4S/c1-5-33(18-19-34(3,4)21-23-12-8-6-9-13-23)25-16-17-26(22(2)20-25)30-31-28-29-27(32-35-28)24-14-10-7-11-15-24;1-5(2,3)4/h6-17,20H,5,18-19,21H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
HRGATKWLSMBUOJ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate typically involves multiple steps, including the formation of the thiadiazole ring, azo coupling, and quaternization of the amine group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound’s structure, featuring a thiadiazole ring , azo group , and quaternary ammonium salt , enables participation in diverse chemical reactions:
-
Reduction : The azo group (-N=N-) undergoes cleavage under reductive conditions, typically yielding aromatic amines.
-
Hydrolysis : Potential breakdown of the thiadiazole ring or quaternary ammonium group under acidic/basic conditions.
-
Nucleophilic/Electrophilic Substitution : Reactivity at aromatic positions or functional groups (e.g., methyl groups on the ammonium salt).
-
Oxidation : Possible modification of sulfur-containing moieties (e.g., thiadiazole to sulfoxide/sulfone).
Common Reagents and Conditions
Reagents and conditions are inferred from structural analogs and general azo compound chemistry:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄), Hydrogen (H₂)/Pd catalyst | Acidic or neutral pH, elevated temperature |
| Hydrolysis | Strong acids (HCl) or bases (NaOH) | High temperature, prolonged reaction time |
| Substitution | Nucleophiles (e.g., NH₃), Electrophiles (e.g., NO₂⁻) | Solvent-dependent (e.g., DMSO, ethanol) |
| Oxidation | KMnO₄, H₂O₂ | Acidic conditions, heat |
Major Products
Based on structural analysis and analogs:
-
Reduction : Cleavage of the azo group produces aromatic amines (e.g., benzene derivatives with NH₂ groups).
-
Hydrolysis : Potential formation of thiadiazole derivatives (e.g., thioamides) or degradation of the quaternary ammonium group.
-
Substitution : Nitro derivatives (via electrophilic substitution) or amino-substituted compounds (via nucleophilic attack).
-
Oxidation : Sulfoxides/sulfones from thiadiazole ring oxidation.
Mechanistic Insights
The quaternary ammonium group enhances hydrophilicity and reactivity in polar solvents, while the azo group dictates light sensitivity and reductive liability. The thiadiazole ring contributes to aromatic stability and potential bioactivity.
Comparison with Structural Analogs
A table comparing reaction tendencies with similar compounds:
Limitations
The provided sources lack direct experimental data on this exact compound’s reactions. Inferences are drawn from structural analogs and functional group reactivity. Further studies are required to validate these predictions.
Scientific Research Applications
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s effects are mediated through pathways that include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its combination of azo, thiadiazole, and quaternary ammonium groups. Comparisons with structurally related compounds are outlined below:
Table 1: Structural and Functional Group Comparison
Insights :
- Azo-thiadiazole derivatives : The thiadiazole ring enhances electron-deficient reactivity, improving interactions with microbial enzymes compared to simpler azo compounds .
- Quaternary ammonium salts : The hydrogen sulphate counterion in the target compound may reduce cytotoxicity compared to chloride-based salts, as seen in benzalkonium chloride .
Table 2: Bioactivity Comparison
Key Findings :
- The target compound’s quaternary ammonium group likely enhances penetration into bacterial membranes, outperforming plant extracts like C. gigantea, which require higher concentrations for insecticidal effects .
- Marine actinomycete metabolites exhibit broader-spectrum activity but face scalability challenges compared to synthetic derivatives .
Physicochemical Properties
Analysis :
Biological Activity
Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate is a complex organic compound notable for its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Thiadiazole Ring : Contributes to the compound's biological activity.
- Azo Group : Enhances interaction with biological targets.
- Quaternary Ammonium Salt : Impacts solubility and bioavailability.
Its chemical formula is , with a molecular weight of approximately 582.65 g/mol .
Biological Mechanisms
The biological activity of this compound involves interactions with various molecular targets such as enzymes and receptors. The presence of the thiadiazole ring and azo group allows the compound to modulate several biological pathways. Notably, it has shown potential in:
- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has demonstrated efficacy against certain bacterial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the class of thiadiazoles. For instance, derivatives with structural similarities to benzyl(2-(ethyl(4-(3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate have been tested for their cytotoxicity against cancer cell lines.
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound 4f | 0.194 | MCF-7 (Breast Cancer) |
| Compound 4a | 0.342 | MCF-7 (Breast Cancer) |
| Sorafenib | 0.171 | MCF-7 (Breast Cancer) |
These findings indicate that compounds similar to benzyl(2-(ethyl(4-(3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate can effectively inhibit cancer cell growth through mechanisms such as apoptosis induction .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Studies indicate that derivatives demonstrate significant activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
- Cytotoxicity Assays :
- Mechanism of Action :
Q & A
Q. What are the critical steps in synthesizing Benzyl(2-(ethyl(4-((3-phenyl-1,2,4-thiadiazol-5-yl)azo)-m-tolyl)amino)ethyl)dimethylammonium hydrogen sulphate?
Methodological Answer: The synthesis involves three key stages:
Diazotization : Formation of a diazonium salt from an aromatic amine precursor under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) .
Coupling Reaction : The diazonium salt reacts with a coupling agent (e.g., 3-phenyl-1,2,4-thiadiazol-5-amine) under alkaline conditions (pH 9–10) to form the azo linkage .
Quaternary Ammonium Formation : Alkylation of the tertiary amine group using benzyl chloride, followed by sulfonation with sulfuric acid to yield the final hydrogen sulfate salt .
Critical Parameters :
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–3.5 ppm), and quaternary ammonium signals (δ 4.0–4.8 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., observed [M+H]⁺ at m/z 650.2) and fragmentation patterns .
- FT-IR : Detects azo (N=N) stretches (~1400–1600 cm⁻¹) and sulfate vibrations (~1050–1200 cm⁻¹) .
Q. Table 1: Key Spectroscopic Data
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 ppm (azo-linked aromatic protons) | |
| HRMS | m/z 650.2 [M+H]⁺ | |
| FT-IR | 1580 cm⁻¹ (N=N stretch) |
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?
Methodological Answer: Discrepancies often arise from:
- Tautomerism : The azo-thiadiazole group may exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to stabilize dominant forms .
- Solvent Effects : Polar solvents (DMSO-d₆) can shift proton signals; compare spectra in multiple solvents .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as in triazole analogs ).
Q. What strategies optimize the synthesis yield in multi-step reactions?
Methodological Answer:
Q. Table 2: Yield Optimization Parameters
| Step | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Diazotization | 0–5°C, 30 min | Prevents side reactions | |
| Coupling | pH 9.5, 4-hour reflux | 85% yield | |
| Final Sulfonation | Slow H₂SO₄ addition, 0°C | Minimizes hydrolysis |
Q. How does pH influence the coupling efficiency of the azo group?
Methodological Answer:
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent azo bond photodegradation .
- Temperature : Store at –20°C under inert gas (argon) to inhibit hydrolysis of the sulfate group .
Data Contradiction Analysis
Case Study : Conflicting HRMS peaks at m/z 650.2 and 672.1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
